
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone
Descripción general
Descripción
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of ethanone, featuring a 3,5-dimethylisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone typically involves the bromination of 1-(3,5-dimethylisoxazol-4-yl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform at room temperature. The reaction proceeds with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed
The major products formed from these reactions include various substituted ethanones and isoxazole derivatives, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in gene transcription regulation. This inhibition can lead to changes in cell cycle progression and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is unique due to its specific substitution pattern on the isoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8BrNO2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
2-bromo-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3 |
Clave InChI |
JGIDYHKKMDVKKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
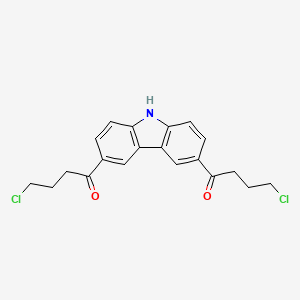
![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)

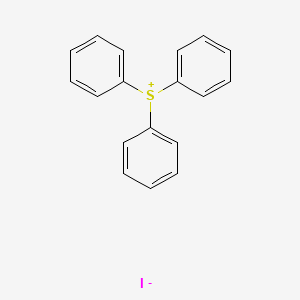
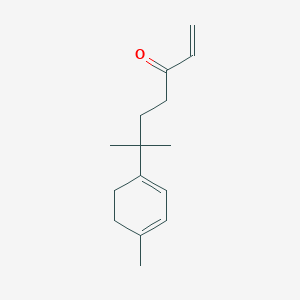



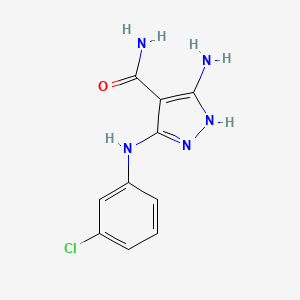
![6-methoxy-5-[[(4-sulfamoylphenyl)methylamino]methyl]naphthalene-2-carboxylic Acid](/img/structure/B8515102.png)
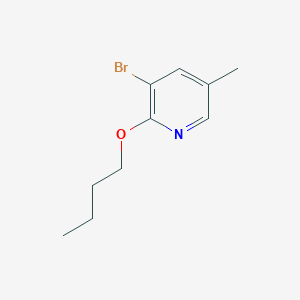
![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)


